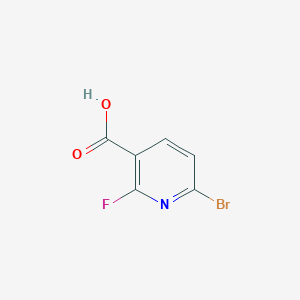

6-Bromo-2-fluoronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSOKCDTRKHTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267617 | |

| Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-17-1 | |

| Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-2-fluoronicotinic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability. This guide is designed to be a self-validating resource, with in-text citations to authoritative sources and a complete reference list.

Introduction: The Strategic Importance of this compound in Drug Discovery

Halogenated pyridines, and particularly those containing fluorine, are privileged scaffolds in the design of novel therapeutics. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No: 1214345-17-1) is a versatile intermediate, offering multiple reaction sites for further chemical elaboration.[1][2][3][4] Its utility spans from the development of small molecule inhibitors to the synthesis of tracers for Positron Emission Tomography (PET) imaging.[5] The presence of the bromine atom provides a handle for cross-coupling reactions, while the fluorine atom and the carboxylic acid moiety can be exploited for various chemical transformations and interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214345-17-1 | [1][3][4] |

| Molecular Formula | C₆H₃BrFNO₂ | [2] |

| Molecular Weight | 220.00 g/mol | [2] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

| Storage Conditions | 2-8°C under an inert atmosphere | [2] |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Scheme

A logical approach to the synthesis of this compound involves the use of 2,6-dibromopyridine as a starting material. The strategy hinges on a selective metal-halogen exchange, followed by carboxylation to introduce the carboxylic acid group.

Sources

- 1. This compound - [nashpharmatech.com]

- 2. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Bromo-2-fluoropyridine-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 6-bromo-2-fluoropyridine-3-carboxylic acid 95% | CAS: 1214345-17-1 | AChemBlock [achemblock.com]

- 5. 1214345-17-1 | this compound [fluoromart.com]

- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-fluoronicotinic acid (CAS No. 1214345-17-1), a key building block in modern medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the experimental causality behind property measurements and the implications of these properties for drug discovery and development.

Introduction: The Strategic Importance of Halogenated Nicotinic Acids

Halogenated heterocyclic compounds are of paramount importance in the design of novel therapeutics. The introduction of halogen atoms, such as bromine and fluorine, into a molecule can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, a derivative of nicotinic acid (Vitamin B3), is a prime example of a versatile molecular scaffold.[1] Its strategic placement of a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex and biologically active molecules.[1][2]

The dual halogenation, in particular, offers a nuanced approach to modulating molecular properties. The fluorine atom can enhance metabolic stability and alter pKa, while the bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, or contribute to specific binding interactions.[1] This guide will delve into the core physicochemical properties of this compound, providing both reported data and standardized protocols for their experimental determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. These properties govern its behavior in both chemical reactions and biological systems.

Chemical and Physical Identity

The foundational identity of this compound is established by its chemical formula, structure, and molecular weight.

| Property | Value | Source(s) |

| CAS Number | 1214345-17-1 | [1][3][4] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][5] |

| Molecular Weight | 220.00 g/mol | [1][5][6] |

| Appearance | White to off-white or pale-yellow to yellow-brown solid.[1][7] | [1][7] |

| Storage Conditions | Recommended storage at 2-8°C or -20°C in an inert atmosphere.[1][7] | [1][7] |

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| Boiling Point | 342.8 ± 42.0 °C | [7] |

| Density | 1.903 ± 0.06 g/cm³ | [7] |

| pKa | 2.31 ± 0.10 | [7] |

Expert Insight: The predicted low pKa suggests that this compound is a relatively strong acid. This is a critical parameter for drug development, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Determination of Physicochemical Properties

To ensure the highest level of scientific integrity, this section outlines standardized, self-validating protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, with the temperature ramp controlled to 1-2 °C per minute near the expected melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. A standardized protocol for determining solubility in various solvents is essential.

Experimental Protocol (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including but not limited to Dimethyl Sulfoxide (DMSO), Methanol, and Water.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The resulting saturated solutions are filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Expression: Solubility is expressed in mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and purity of this compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While specific experimental spectra for this compound are not widely published, a standard protocol for their acquisition is provided below.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hz.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed to determine the chemical shifts of the carbon atoms.

-

Data Analysis: The resulting spectra are analyzed to confirm the expected proton and carbon environments in the molecule.

Expected ¹H and ¹³C NMR Spectral Features:

Based on the structure, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region. The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms in the pyridine ring and the carboxylic acid. The chemical shifts will be influenced by the electronegativity of the bromine and fluorine substituents and the nitrogen atom in the ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this compound, given its acidic nature.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

-

Fragmentation Analysis: In tandem mass spectrometry (MS/MS) experiments, the molecular ion can be fragmented to provide structural information. For carboxylic acids, characteristic losses of H₂O (18 Da) and COOH (45 Da) are often observed.[8]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the ability to selectively modify the different functional groups on the pyridine ring.

Key Applications:

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The carboxylic acid group can be readily converted to amides, esters, and other functional groups, while the bromine atom can participate in cross-coupling reactions to introduce diverse substituents.[1]

-

Molecular Scaffolding: Fluorinated nicotinic acids are used as scaffolds to synthesize tracers for Positron Emission Tomography (PET), a crucial imaging technique in medical diagnostics and drug development.[1][2][9]

-

Building Block for Agrochemicals: The structural motifs present in this compound are also relevant in the design of new pesticides and other agricultural chemicals.[1]

While specific patents citing this compound (CAS 1214345-17-1) are not prominently found in general searches, the broader class of fluorinated and brominated nicotinic acids are extensively referenced in the patent literature for a wide range of therapeutic areas, including oncology and neurodegenerative diseases.

Safety and Handling

Proper handling of all chemical reagents is paramount in a research environment.

-

Hazard Identification: this compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

-

Handling Procedures: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1][7]

Synthesis Outline

Caption: Plausible Synthetic Pathway for this compound.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for diverse chemical modifications, enabling the creation of novel molecules with tailored physicochemical and biological properties. This guide has provided a comprehensive overview of its known and predicted properties, along with standardized protocols for their experimental determination. A thorough understanding and application of this knowledge are crucial for researchers and scientists aiming to leverage the full potential of this versatile compound in their work.

References

-

ChemicalBook. This compound CAS#: 1214345-17-1.

-

Fluoromart. 1214345-17-1 | this compound.

-

BLD Pharm. 1214345-17-1|this compound.

-

This compound.

-

Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid.

-

ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in...

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 6-Fluoronicotinic Acid: Properties, Applications, and Suppliers.

-

ChemicalBook. This compound.

-

Pharmaffiliates. CAS No : 1214345-17-1 | Product Name : this compound.

-

Google Patents. US9714229B2 - Crystal of tetracyclic compound.

-

AK Scientific, Inc. 5-Bromo-2-fluoronicotinic acid.

-

Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile.

-

Ossila. 6-Fluoronicotinic acid | CAS 403-45-2.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.

-

Basic 1H- and 13C-NMR Spectroscopy.

-

Biosynth. This compound | 1214345-17-1 | PYB34517.

-

Sunway Pharm Ltd. This compound - CAS:1214345-17-1.

Sources

- 1. 1214345-17-1 | this compound [fluoromart.com]

- 2. nbinno.com [nbinno.com]

- 3. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - [nashpharmatech.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - CAS:1214345-17-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound CAS#: 1214345-17-1 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. innospk.com [innospk.com]

- 10. aksci.com [aksci.com]

- 11. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

A Technical Guide to 6-Bromo-2-fluoronicotinic Acid: A Versatile Heterocyclic Building Block for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, functionalized pyridines are of paramount importance due to their prevalence in bioactive molecules and functional materials. 6-Bromo-2-fluoronicotinic acid, identified by CAS number 1214345-17-1, has emerged as a particularly valuable building block for researchers and drug development professionals. Its structure is distinguished by a pyridine core strategically adorned with three key functional groups: a carboxylic acid, a fluorine atom, and a bromine atom. This unique arrangement provides a platform for orthogonal chemical modifications, enabling the synthesis of complex molecular architectures with a high degree of control.

The fluorine atom at the 2-position and the bromine atom at the 6-position offer distinct and complementary reactivity profiles. The C-F bond is primed for nucleophilic aromatic substitution, while the C-Br bond serves as a robust handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential, selective derivatization, making it an ideal scaffold for building libraries of compounds in drug discovery programs.[1] Its utility extends to the development of agrochemicals, novel materials, and, by analogy with related structures, the synthesis of molecular probes for advanced imaging techniques like Positron Emission Tomography (PET).[1][2][3] This guide provides an in-depth examination of its properties, reactivity, and practical application, offering field-proven insights for its effective use in research and development.

Physicochemical and Safety Profile

Accurate characterization and safe handling are the foundation of successful chemical research. The key properties of this compound are summarized below, followed by essential safety data derived from globally harmonized system (GHS) classifications.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1214345-17-1 | [4][5][6] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][4][7] |

| Molecular Weight | 220.00 g/mol | [1][4][7] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Typical Purity | ≥97% | [4][8] |

| Storage | Store under inert atmosphere (Argon or Nitrogen) at 2-8°C | [1][7] |

| Synonyms | 6-Bromo-2-fluoropyridine-3-carboxylic acid | [9][10] |

Table 2: GHS Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][11][12][13] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [12][14][15] |

Expert Handling & Storage Protocol

Based on its hazard profile, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment : Standard PPE includes a lab coat, chemical-resistant gloves (nitrile is suitable for incidental contact), and splash-proof safety goggles or a face shield.[14][15]

-

Storage : The compound should be stored in its original, tightly sealed container in a refrigerator designated for chemicals, away from incompatible materials.[1][7] The recommendation for storage under an inert atmosphere is critical to prevent potential degradation from atmospheric moisture and oxygen over long-term storage.

-

Disposal : Waste material and contaminated containers must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]

The Chemistry of Differentiated Reactivity

The synthetic versatility of this compound stems directly from the electronically distinct nature of its two carbon-halogen bonds, which allows for highly selective and sequential reactions.

The Reactive 2-Position (C-F Bond): Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the electron-withdrawing carboxylic acid group. In the context of nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[16]

Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C2-F bond, making the C2 carbon highly electrophilic and thus susceptible to nucleophilic attack.[17] This activation makes the 2-position the primary site for substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates.

Caption: Generalized SNAr mechanism at the C2 position.

The Versatile 6-Position (C-Br Bond): Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the 6-position is significantly less susceptible to SNAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[18][19] The C-Br bond readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. This reaction is tolerant of a wide variety of functional groups and provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents at the 6-position.

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Synthetic & Application Protocols

The following protocols are robust, validated starting points for the two principal transformations of this compound. They are designed to be self-validating, with clear steps and explanations for experimental choices.

Workflow Visualization

Caption: Standard workflow for a typical synthetic transformation.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aniline

This protocol details the synthesis of a 2-anilino-6-bromonicotinic acid derivative, a common transformation in medicinal chemistry.

-

Objective: To selectively substitute the C2-fluorine with an aniline nucleophile.

-

Causality of Choices:

-

Solvent (DMSO): A polar aprotic solvent is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.[20]

-

Base (K₂CO₃): A mild inorganic base is chosen to deprotonate the aniline in situ and neutralize the HF generated during the reaction. It is generally not strong enough to interfere with the carboxylic acid.

-

Temperature (100-120 °C): Elevated temperature is required to overcome the activation energy for the nucleophilic attack, a common practice for SNAr reactions on heteroaromatic systems.

-

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M with respect to the starting material.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup (Quench & Acidification): Cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water. Acidify the aqueous solution to pH ~3-4 with 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake sequentially with water and a small amount of cold diethyl ether to remove residual DMSO and non-polar impurities.

-

Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., Ethanol/water).

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol describes the palladium-catalyzed synthesis of a 6-phenyl-2-fluoronicotinic acid derivative.

-

Objective: To selectively form a C-C bond at the C6-position, replacing the bromine atom.

-

Causality of Choices:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available, and effective pre-catalyst for a wide range of Suzuki couplings.[21]

-

Base (Na₂CO₃): An aqueous solution of a mild base is required for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[19]

-

Solvent System (Toluene/Ethanol/Water): This multiphasic system ensures that all components (organic-soluble halide, aqueous-soluble base, and the catalyst) can interact effectively at the phase interfaces.

-

Degassing: It is critical to remove dissolved oxygen from the reaction mixture, as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.3 eq.), and sodium carbonate (Na₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition & Degassing: Add a solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio) to achieve a concentration of ~0.1 M. Degas the mixture thoroughly for 15-20 minutes by bubbling Argon or Nitrogen through the solution.

-

Reaction: Heat the mixture to 90 °C under an inert atmosphere with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).

-

Workup (Extraction): Cool the reaction to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities and the catalyst.

-

Acidification & Isolation: Place the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M HCl to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Dry the crude product under vacuum. Recrystallization or flash column chromatography may be employed for further purification if required.

Strategic Application in Drug Discovery

The orthogonal reactivity of the C-F and C-Br bonds makes this compound a powerful scaffold for generating molecular diversity. A synthetic campaign can leverage this by performing sequential reactions, dramatically increasing the complexity and novelty of the resulting compounds. For instance, a Suzuki coupling can be performed first, followed by an SNAr reaction on the product, or vice-versa. The carboxylic acid can then be used as a third point of diversification through amide coupling.

Caption: Role as a central scaffold for library synthesis.

This strategic approach is highly valuable in fragment-based drug discovery and lead optimization, where systematic exploration of the chemical space around a core scaffold is necessary to improve potency, selectivity, and pharmacokinetic properties.[22]

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its value lies in the predictable and differential reactivity of its halogenated positions, which empowers chemists to execute complex synthetic strategies with precision. By understanding the mechanistic principles behind its reactions and employing robust, validated protocols, researchers can fully exploit its potential to construct novel molecules for a wide array of applications, from life-saving pharmaceuticals to next-generation materials.

References

-

AbacipharmTech. (n.d.). Carbohydrate. Retrieved from [Link]

-

ChemBuyersGuide.com. (n.d.). Lianhe Aigen Pharma Co., Ltd. Retrieved from [Link]

- Google Patents. (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid.

-

Autech Industry Co., Limited. (2025). Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS NO. 1214345-17-1. Retrieved from [Link]

-

T. Mizuta et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1433. Available at: [Link]

-

S. D. Rychnovsky et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(24), 7791-7798. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Pharmd Guru. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution of fluorinated, fully conjugated.... Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic acid. Retrieved from [Link]

-

M. Havelková et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.... Synthesis, 2001(11), 1704-1710. Available at: [Link]

-

S. Pinheiro et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

Sources

- 1. 1214345-17-1 | this compound [fluoromart.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. CAS No. 1214345-17-1 Specifications | Ambeed [ambeed.com]

- 5. This compound | 1214345-17-1 [chemicalbook.com]

- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]

- 8. jrmedichem.com [jrmedichem.com]

- 9. This compound - CAS:1214345-17-1 - Sunway Pharm Ltd [3wpharm.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. aksci.com [aksci.com]

- 16. pharmdguru.com [pharmdguru.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-fluoronicotinic acid, with the molecular formula C₆H₃BrFNO₂ and a molecular weight of approximately 220.00 g/mol , is a halogenated pyridine derivative[1][2]. The presence of a carboxylic acid, a fluorine atom, and a bromine atom on the pyridine ring imparts unique chemical properties and reactivity, making it a valuable synthon. Spectroscopic analysis is indispensable for confirming the identity and purity of this compound after synthesis and for tracking its transformations in subsequent reactions. This guide will explain the causality behind the expected spectral features, providing a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predicted data is based on the analysis of substituted pyridines and the known effects of electron-withdrawing groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.3 | Doublet | ~8.0 | H-4 |

| ~7.9 | Doublet | ~8.0 | H-5 |

| >10 | Broad Singlet | - | -COOH |

Causality behind the assignments: The pyridine ring protons are deshielded due to the ring's aromaticity and the presence of the electronegative nitrogen atom. The electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups further deshield the ring protons. The observed coupling between H-4 and H-5 is a typical three-bond (³J) coupling in an aromatic system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O |

| ~160 (d, ¹JCF ≈ 240 Hz) | C-2 |

| ~145 | C-4 |

| ~140 | C-6 |

| ~125 | C-5 |

| ~115 | C-3 |

Causality behind the assignments: The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The carbon attached to the highly electronegative fluorine (C-2) will also be significantly downfield and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The other carbon chemical shifts are assigned based on the expected electronic effects of the substituents on the pyridine ring.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (typically 0-16 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyridine ring.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium | C=C and C=N stretching (pyridine ring) |

| 1320-1210 | Medium | C-O stretch (carboxylic acid) |

| ~1100 | Medium | C-F stretch |

| Below 1000 | Medium-Weak | C-Br stretch and C-H out-of-plane bending |

Causality behind the assignments: The very broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid dimer[5]. The strong carbonyl absorption is also characteristic of a carboxylic acid. The pyridine ring vibrations and the carbon-halogen stretches appear at their expected frequencies.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the KBr pellet method.

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the KBr mixture into the die of a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺): m/z ≈ 219 (with ⁷⁹Br) and 221 (with ⁸¹Br)

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z ≈ 201/203) from the carboxylic acid.

-

Loss of COOH (m/z ≈ 174/176), a common fragmentation for carboxylic acids.

-

Loss of Br (m/z ≈ 140).

-

Causality behind the fragmentation: The initial ionization creates a radical cation (the molecular ion). This unstable species can then undergo various fragmentation processes. The loss of small, stable neutral molecules like water and the carboxyl radical are common pathways. The carbon-bromine bond can also cleave to produce a stable fragment.

Experimental Workflow for Mass Spectrometry

Caption: Experimental workflow for obtaining an EI mass spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive structural elucidation. This guide has presented a detailed, predicted analysis of the expected spectral data, grounded in fundamental spectroscopic principles and comparison with analogous structures. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data. By understanding the causality behind the spectral features, scientists and drug development professionals can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their research and development endeavors.

References

-

This compound. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-Bromopyridine-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 6-Bromo-2-fluoronicotinic Acid in Organic Solvents: Theoretical Principles, Predictive Analysis, and Experimental Protocol

Abstract: This technical guide provides a detailed examination of the solubility characteristics of 6-Bromo-2-fluoronicotinic acid (CAS: 1214345-17-1), a key building block in modern organic synthesis. Recognizing the critical importance of solubility in reaction kinetics, purification, and the formulation of active pharmaceutical ingredients, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals. The guide is structured to deliver both theoretical understanding and practical application. It begins by dissecting the molecular structure of this compound to establish a theoretical framework for its solubility based on intermolecular forces. A predictive analysis is then performed by drawing comparisons with its parent compound, nicotinic acid, and evaluating the electronic and steric effects of its bromo and fluoro substituents. The core of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method, designed to ensure accuracy and reproducibility. This document is intended to empower scientists to make informed decisions regarding solvent selection and to provide a robust methodology for empirical solubility determination.

Introduction

Overview of this compound

This compound is a substituted pyridine carboxylic acid with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 220.00 g/mol [1]. It is typically supplied as a pale-yellow to yellow-brown solid and is utilized as a versatile intermediate in various synthetic pathways, including the development of novel pharmaceutical and agrochemical compounds[1]. Its structure, featuring a carboxylic acid group, a pyridine ring, and halogen substituents, imparts a unique combination of chemical properties that are leveraged in complex molecular construction. For optimal stability, it is recommended to store the compound under an inert atmosphere at temperatures between 2-8°C[1][2][3].

The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical science. In the context of drug development and organic synthesis, a thorough understanding of a compound's solubility is indispensable for several reasons:

-

Reaction Optimization: The rate and outcome of a chemical reaction are often dependent on the concentration of reactants in the solution phase. Selecting a solvent in which all components are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: Techniques such as recrystallization, a primary method for purifying solid compounds, are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

-

Formulation and Bioavailability: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly influences its formulation possibilities and, critically, its bioavailability. Poor aqueous solubility is a major hurdle in drug development, and understanding solubility in organic solvents is key to developing effective delivery systems.

-

Analytical Chemistry: The choice of solvent is critical for preparing samples for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.

The "Like Dissolves Like" Principle

This long-standing heuristic serves as an excellent first-pass predictor of solubility. It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[4][5]. Solvents and solutes are broadly categorized as polar or nonpolar.

-

Polar Solvents (e.g., water, ethanol, DMSO) have large dipole moments and are effective at dissolving polar solutes, such as salts and compounds with hydrogen-bonding functional groups.

-

Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and are best for dissolving nonpolar solutes, such as hydrocarbons and other weakly polarized molecules.

Structural Analysis of this compound

The solubility behavior of this compound is a direct consequence of its distinct structural features.

Caption: Key molecular features of this compound and their influence on solvent interactions.

-

Carboxylic Acid Group (-COOH): This is the most dominant functional group for determining solubility in polar solvents. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). Its acidic nature means it can react with basic solvents or impurities, significantly increasing solubility through salt formation[6].

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic and acts as a hydrogen bond acceptor.

-

Fluoro and Bromo Substituents: The highly electronegative fluorine atom and the bromine atom increase the molecule's overall polarity and dipole moment. The large bromine atom also increases the molecular weight and polarizability, which enhances London dispersion forces, a key interaction in less polar solvents.

Predictive Solubility Analysis Based on Structural Analogs

Nicotinic Acid as a Reference Compound

Nicotinic acid (Vitamin B3) is known to be highly soluble in water and polar organic solvents like ethanol and methanol[7]. Its solubility is strongly pH-dependent due to the carboxylic acid group[7]. In pure organic solvents, it exists predominantly in its neutral (non-zwitterionic) form[8]. A comprehensive study determined the mole fraction solubility of nicotinic acid in several solvents, finding the order to be: Dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile [9]. This trend highlights the importance of both solvent polarity and hydrogen-bonding ability.

Predicted Impact of Substituents on Solubility

The addition of bromo and fluoro groups to the nicotinic acid scaffold is expected to modify its solubility profile as follows:

-

Increased Polarity: Both halogen substituents increase the molecule's dipole moment, which should favor solubility in polar aprotic solvents like DMSO and acetone.

-

Increased Molecular Weight: The significant increase in mass from the bromine atom may lead to a decrease in solubility, as more energy is required to overcome the crystal lattice energy of the solid[10].

-

Hydrogen Bonding: The substituents do not directly participate in hydrogen bonding, so the primary interactions via the carboxylic acid group remain. The electron-withdrawing nature of the halogens may slightly increase the acidity of the carboxylic proton, potentially enhancing interactions with basic solvents.

Hypothesized Solubility Profile: Based on this analysis, this compound is predicted to exhibit the highest solubility in polar aprotic solvents like DMSO , where strong dipole-dipole interactions and hydrogen bond acceptance can be maximized. Good solubility is also expected in polar protic solvents like ethanol and methanol , which can engage in hydrogen bonding. Solubility is likely to be moderate in solvents of intermediate polarity such as ethyl acetate and acetone . It is predicted to have very low solubility in nonpolar solvents like toluene and hexane , where the polar functional groups cannot be effectively solvated.

Experimental Protocol for Solubility Determination

The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for determining the equilibrium solubility of a solid compound.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method is chosen for its reliability in achieving a true thermodynamic equilibrium between the solid and liquid phases, which is essential for accurate solubility measurement[10].

-

Extended Equilibration Time (24-48h): Many organic compounds, particularly those with strong crystal lattice forces, dissolve slowly. A shorter time may result in an undersaturated solution, leading to an inaccurate, artificially low solubility value.

-

Temperature Control: Solubility is temperature-dependent. An incubator shaker is used to maintain a constant temperature (e.g., 25 °C) to ensure all measurements are comparable and thermodynamically well-defined.

-

Centrifugation and Filtration: These steps are critical to completely remove all undissolved solid particles. Any suspended microcrystals in the analyzed supernatant will lead to an overestimation of solubility. Using a syringe filter provides a robust final barrier.

-

HPLC for Quantification: HPLC is the chosen analytical method due to its high specificity and sensitivity. It can accurately quantify the dissolved analyte even in the presence of minor impurities from the solvent or the compound itself, providing a more trustworthy result than gravimetric analysis or simple UV-Vis spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Analytical balance (± 0.1 mg)

-

20 mL glass scintillation vials with screw caps

-

Orbital incubator shaker with temperature control

-

Centrifuge

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Syringes (e.g., 5 mL)

-

0.22 µm syringe filters (ensure compatibility with chosen solvents, e.g., PTFE)

-

HPLC system with a UV detector and a suitable C18 column

-

Selected organic solvents (HPLC grade): DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane.

Experimental Workflow Diagram

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Calibration Standards: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration. b. Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range.

-

Sample Preparation: a. For each solvent to be tested, label a 20 mL glass vial. b. Add approximately 10 mL of the solvent to the vial. c. Add an excess amount of solid this compound to each vial (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). c. Agitate the vials at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.

-

Phase Separation and Sampling: a. After the equilibration period, remove the vials and let them stand for 30 minutes to allow the solid to settle. b. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to firmly pellet the undissolved solid. c. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette, ensuring not to disturb the solid pellet. d. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This is the saturated solution sample.

-

Quantification: a. Accurately dilute the saturated solution sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely. b. Analyze the calibration standards and the diluted samples by HPLC. c. Construct a calibration curve by plotting the peak area versus concentration for the standards. d. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Data Analysis: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, typically mg/mL or mol/L. c. Repeat the experiment in triplicate for each solvent to ensure reproducibility and report the result as mean ± standard deviation.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear, structured table. This allows for easy comparison across different solvent classes and validation of the initial predictive analysis.

Table 1: Experimental Solubility of this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Very High | (To be determined experimentally) |

| Ethanol | Polar Protic | High | (To be determined experimentally) |

| Methanol | Polar Protic | High | (To be determined experimentally) |

| Ethyl Acetate | Intermediate Polarity | Moderate | (To be determined experimentally) |

| Acetonitrile | Polar Aprotic | Moderate to Low | (To be determined experimentally) |

| Toluene | Nonpolar | Very Low | (To be determined experimentally) |

| Hexane | Nonpolar | Very Low | (To be determined experimentally) |

Interpreting the Results: The experimental data will provide a definitive measure of the compound's solubility. These values should be compared with the predictive analysis. Discrepancies may point to specific solute-solvent interactions not fully captured by simple theory, such as strong crystal lattice energy (if all solubilities are lower than expected) or specific molecular complexations.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding, predicting, and measuring the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. The structural analysis suggests a favorable solubility profile in polar solvents, particularly polar aprotic solvents like DMSO, driven by the compound's polar functional groups.

Future studies should aim to populate the provided data table with empirical values. Further valuable investigations could include:

-

Temperature-Dependent Solubility Studies: Determining solubility at various temperatures to construct solubility curves, which are essential for designing crystallization processes.

-

Co-solvency Studies: Investigating the effect of using binary solvent mixtures, which can fine-tune solubility for specific applications.

-

pH-Solubility Profiling: Quantifying the compound's solubility in buffered aqueous solutions across a range of pH values to understand its behavior in biological and processing contexts.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][10]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][4]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][11]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][5]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][6]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][2]

-

Solubility of Things. (n.d.). Solubility of Nicotinic Acid (C6H5NO2). Retrieved from [Link][7]

- Acree Jr., W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 129-134.

-

Gonçalves, C. M., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(8), 1251-1256.[9]

Sources

- 1. 1214345-17-1 | this compound [fluoromart.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Stability and Storage Protocols for 6-Bromo-2-fluoronicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Bromo-2-fluoronicotinic acid is a pivotal halogenated pyridine carboxylic acid derivative utilized as a structural motif and key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals[1]. The integrity of this compound is paramount for the success of downstream applications, ensuring reproducibility and the desired chemical outcomes. This guide provides a comprehensive analysis of the stability profile of this compound (CAS: 1214345-17-1), detailing its physicochemical properties, potential degradation pathways, and rigorously tested protocols for storage and handling. The methodologies outlined herein are designed to preserve the compound's purity and reactivity for research and development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental design. The compound is a solid at room temperature, typically appearing as a white to pale-yellow or yellow-brown crystalline powder[1][2].

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214345-17-1 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][4] |

| Molecular Weight | 220.00 g/mol | [1][5] |

| Appearance | White to pale-yellow/yellow-brown solid | [1][2] |

| Boiling Point (Predicted) | 342.8 ± 42.0 °C | [2] |

| Density (Predicted) | 1.903 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.31 ± 0.10 | [2] |

Chemical Stability Profile

While generally stable under recommended storage conditions, the functional groups present in this compound—a carboxylic acid, a pyridine ring, and carbon-halogen bonds—dictate its potential reactivity and degradation pathways. Understanding these susceptibilities is key to preventing unintended degradation.

-

Atmospheric Sensitivity : The primary driver for the recommended storage conditions is the compound's sensitivity to atmospheric components. The pyridine ring can be susceptible to long-term oxidation. More critically, as a carboxylic acid, the compound is hygroscopic and can absorb ambient moisture, which may affect its physical state and reactivity in moisture-sensitive reactions. The explicit recommendation from multiple suppliers to store under an inert atmosphere underscores the need to mitigate these risks[1][5].

-

Thermal Lability : Aromatic carboxylic acids can undergo decarboxylation upon exposure to excessive heat. While the predicted boiling point is high, prolonged exposure to temperatures above ambient should be avoided to prevent thermal decomposition[2].

-

Hydrolytic Stability : The carbon-fluorine and carbon-bromine bonds on the aromatic ring are generally robust. However, under conditions of extreme pH (strong acid or base) combined with elevated temperatures, nucleophilic aromatic substitution or hydrolysis could potentially occur over extended periods.

-

Photostability : Halogenated aromatic compounds can be sensitive to light, which can induce free-radical-mediated decomposition pathways. While specific photostability data is not available, it is a standard best practice to protect the compound from direct light exposure during storage and handling.

Recommended Storage and Handling Protocols

Adherence to precise storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound.

Optimal Storage Conditions

The consensus from supplier technical documents is to store the compound under controlled conditions to maximize its shelf life.

-

Temperature : The recommended storage temperature is refrigerated at 2-8°C [1][5]. Some suppliers also list -20°C as a suitable alternative, particularly for long-term archival storage[2]. Avoid repeated freeze-thaw cycles.

-

Atmosphere : Store in a dry environment under an inert atmosphere such as argon or nitrogen[1][5]. This is the most critical parameter to prevent oxidative degradation and moisture uptake.

-

Container : Keep the compound in its original, tightly sealed container to prevent atmospheric contamination[6][7][8].

Handling Procedures

Correct handling minimizes exposure to deleterious conditions and ensures user safety.

-

Aliquoting : For frequent use, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents contamination and repeated exposure of the bulk material to the environment.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions[7]. Store away from strong bases and acids.

-

General Practice : Always use clean, dry spatulas and glassware. Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold solid.

Experimental Protocol for Stability Assessment

To validate the stability of a given batch or to assess its behavior under specific experimental conditions, a forced degradation study is the industry-standard approach. This protocol provides a framework for subjecting the compound to various stress conditions.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution : Prepare a stock solution of this compound at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. This will serve as the control (T=0) and the starting material for stress tests.

-

Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

-

Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.

-

Oxidative Stress : Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Stress : Place a small amount (5-10 mg) of the solid compound in a clear glass vial and store in an oven at 80°C for 24 hours. After incubation, dissolve in the stock solution solvent to achieve a 1 mg/mL concentration.

-

Photolytic Stress : Expose the solid compound in a photostable, transparent container to light conditions as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). After exposure, dissolve to 1 mg/mL.

-

Sample Neutralization : Before analysis, neutralize the acid and base hydrolysis samples by adding an equimolar amount of base (for the acid sample) or acid (for the base sample).

-

Analysis : Analyze the control sample and all stressed samples using a suitable reverse-phase HPLC method with UV detection (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid). Mass spectrometry (MS) detection is recommended for the identification of any degradation products.

-

Data Interpretation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage loss of the parent peak and identify the retention times and mass of any new peaks, which represent degradation products.

Safety Precautions

This compound is an irritant and requires careful handling to avoid exposure.

-

Hazards : The compound is classified with the GHS07 pictogram, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][3].

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat[1][8].

-

Engineering Controls : Handle the solid material in a well-ventilated area or, preferably, a chemical fume hood to avoid inhalation of dust particles[6][8][9].

-

First Aid :

-

Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention[7][10].

-

Skin : Wash off immediately with soap and plenty of water[7][10].

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention[7][10].

-

Ingestion : Do NOT induce vomiting. Seek immediate medical attention[7][10].

-

Always consult the full Safety Data Sheet (SDS) provided by the supplier before initiating any work.

Conclusion

The chemical integrity of this compound is best maintained through strict adherence to recommended storage and handling protocols. The principal stability risks are exposure to atmospheric moisture, oxygen, and elevated temperatures. By storing the compound at 2-8°C under a dry, inert atmosphere and protecting it from light, researchers can ensure its quality and performance in sensitive synthetic applications. The implementation of stability-indicating methods, such as forced degradation studies, provides an additional layer of quality control and deepens the understanding of the compound's behavior under various experimental stressors.

References

-

This compound - Shanghai Hanhong Scientific Co.,Ltd. [Link]

-

6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem. [Link]

-

CAS No : 1214345-17-1 | Product Name : this compound | Pharmaffiliates. [Link]

Sources

- 1. 1214345-17-1 | this compound [fluoromart.com]

- 2. This compound CAS#: 1214345-17-1 [m.chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

The Strategic Deployment of 6-Bromo-2-fluoronicotinic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 6-Bromo-2-fluoronicotinic acid has emerged as a particularly versatile and powerful building block. Its unique trifunctional architecture—a pyridine core, a reactive bromine atom, a modulating fluorine atom, and a carboxylic acid handle—offers medicinal chemists a sophisticated toolkit for crafting novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, key chemical attributes, and diverse applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. Through a blend of established principles and practical insights, this document aims to empower researchers to fully leverage the potential of this remarkable scaffold in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

The pursuit of novel chemical entities with superior therapeutic properties is a relentless endeavor in medicinal chemistry. The strategic use of halogenated building blocks has become an indispensable tactic in this pursuit, with fluorine, in particular, being recognized for its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No: 1214345-17-1) represents a pinnacle of this approach, offering a pre-validated scaffold for the construction of complex molecular architectures.[2][3][4]

This guide will navigate the multifaceted utility of this compound, from its fundamental synthesis and reactivity to its strategic deployment in lead optimization campaigns. We will explore the distinct roles of its constituent functional groups and provide practical examples of its application in the synthesis of biologically active agents.

Synthesis and Physicochemical Properties

Synthetic Strategy: A Streamlined Approach

The efficient synthesis of this compound is crucial for its widespread adoption in drug discovery programs. While various methods can be envisioned, a common and scalable approach often begins with a readily available di-substituted pyridine, such as 2,5-dibromopyridine. A Grignard exchange reaction, followed by carboxylation, can selectively install the carboxylic acid moiety. Subsequent nucleophilic aromatic substitution with a fluoride source, followed by hydrolysis, can then yield the desired product.[5]

A related synthetic route for 6-fluoronicotinic acid, which can be adapted, involves the use of 2,5-dibromopyridine as a starting material, which undergoes a Grignard exchange and reaction with a chloroformate to generate a 6-bromonicotinate ester. This intermediate is then subjected to a fluorination reaction.[5]

Experimental Protocol: Synthesis of a 6-Bromonicotinate Intermediate

-

To a solution of 2,5-dibromopyridine in an appropriate organic solvent (e.g., THF), cool the mixture to a low temperature (e.g., -10°C).

-

Slowly add a solution of isopropyl magnesium chloride.

-

After the Grignard exchange is complete, add a catalyst such as copper(I) iodide.

-

Slowly add a chloroformate (e.g., methyl chloroformate) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.

-

Purify the resulting 6-bromonicotinate ester via column chromatography.

Key Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1214345-17-1 | [1][2][3][4] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][2][3][4] |

| Molecular Weight | 220.00 g/mol | [1][2][3][4] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1][2][3][4] |

Strategic Deployment in Drug Design

The true power of this compound lies in the strategic interplay of its three key functional groups.

The Carboxylic Acid: A Versatile Handle

The carboxylic acid moiety serves as a primary point of diversification. It readily undergoes a wide range of chemical transformations, most notably amidation reactions, to connect the pyridine scaffold to other fragments of a target molecule. This is particularly relevant in the synthesis of kinase inhibitors, where an amide bond often serves as a key linker between a hinge-binding motif and other pharmacophoric elements.

The Bromine Atom: The Gateway to Complexity

The bromine atom at the 6-position is a highly versatile synthetic handle, primarily utilized for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the pyridine core. Common and powerful cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

-

Sonogashira Coupling: For the installation of alkyne functionalities.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

The Fluorine Atom: The Modulator of Properties